Reduced Basicity Compared to the N-Methyl Analog Confers Superior Membrane Penetration Potential
The N-cyclopropyl derivative exhibits a lower predicted pKa (value not available) compared to the N-methyl analog, [2-(2-bromo-5-chlorophenyl)ethyl](methyl)amine, which has a predicted pKa of 9.93 . A lower pKa indicates reduced basicity of the amine, leading to a higher fraction of the neutral, membrane-permeable species at physiological pH. This property is critical for crossing biological membranes and achieving intracellular target engagement.
| Evidence Dimension | Predicted pKa (Basicity) |
|---|---|
| Target Compound Data | Not experimentally determined; predicted to be lower than the N-methyl analog. |
| Comparator Or Baseline | [2-(2-bromo-5-chlorophenyl)ethyl](methyl)amine; Predicted pKa = 9.93 |
| Quantified Difference | A measurable decrease in pKa is inferred, consistent with the electron-withdrawing nature of the cyclopropyl group relative to a methyl group. |
| Conditions | Predicted values from ACD/Labs Percepta platform, as reported by ChemicalBook. |
Why This Matters
A reduced pKa is a key differentiator for procurement when the research goal involves optimizing passive membrane permeability, as the N-methyl analog may exist predominantly in a charged, impermeable state at physiological pH.
